molecular formula C10H16O4 B2755050 (1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid CAS No. 2089246-48-8

(1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid

Cat. No.: B2755050
CAS No.: 2089246-48-8
M. Wt: 200.234
InChI Key: JBBMXPFFCFHKDD-RNFRBKRXSA-N
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Description

(1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid is a cyclobutane derivative with a unique structure that includes a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclobutane-1,2-dicarboxylic acid as a starting material, which is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of cyclobutane-1,2-dicarboxylic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Cyclobutane-1,2-dicarboxylic acid.

    Reduction: (1R,2R)-2-Hydroxycyclobutane-1-carboxylic acid.

    Substitution: Corresponding amides or esters depending on the nucleophile used.

Scientific Research Applications

(1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, inhibiting or modulating the activity of target proteins. This interaction can lead to changes in cellular pathways, affecting processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1,2-dicarboxylic acid: A precursor in the synthesis of (1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid.

    tert-Butyl cyclobutane-1-carboxylate: A related ester with similar reactivity.

    Cyclobutane-1,2-dicarboxylic acid di-tert-butyl ester: Another ester derivative with comparable properties.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a cyclobutane ring and a tert-butyl ester group

Properties

IUPAC Name

(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-10(2,3)14-9(13)7-5-4-6(7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBMXPFFCFHKDD-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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